6-[(4-benzylpiperidin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

Lipophilicity Permeability CNS drug design

6-[(4-Benzylpiperidin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine (CAS 714285-55-9) is a synthetic trisubstituted 1,3,5-triazine-2,4-diamine derivative with molecular formula C₂₃H₂₈N₆ and molecular weight 388.5 g·mol⁻¹. The compound belongs to the broader class of N²,N⁴-diaryl/arylalkyl-1,3,5-triazine-2,4-diamines, a scaffold extensively exploited in medicinal chemistry for kinase inhibition, antiviral, and anticancer applications.

Molecular Formula C23H28N6
Molecular Weight 388.5 g/mol
Cat. No. B11041654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(4-benzylpiperidin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine
Molecular FormulaC23H28N6
Molecular Weight388.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCC(CC3)CC4=CC=CC=C4
InChIInChI=1S/C23H28N6/c1-17-7-9-20(10-8-17)25-23-27-21(26-22(24)28-23)16-29-13-11-19(12-14-29)15-18-5-3-2-4-6-18/h2-10,19H,11-16H2,1H3,(H3,24,25,26,27,28)
InChIKeyYLFQRIAJDAGQSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(4-Benzylpiperidin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine (CAS 714285-55-9): Chemical Class, Structural Identity, and Procurement Context


6-[(4-Benzylpiperidin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine (CAS 714285-55-9) is a synthetic trisubstituted 1,3,5-triazine-2,4-diamine derivative with molecular formula C₂₃H₂₈N₆ and molecular weight 388.5 g·mol⁻¹ . The compound belongs to the broader class of N²,N⁴-diaryl/arylalkyl-1,3,5-triazine-2,4-diamines, a scaffold extensively exploited in medicinal chemistry for kinase inhibition, antiviral, and anticancer applications [1]. Its defining structural feature is the 4-benzylpiperidin-1-ylmethyl substituent at the triazine 6-position, paired with a 4-methylphenyl (p-toluidino) group at the N²-position. This substitution pattern differentiates it from the more common 4-methylpiperazine-bearing analogs that dominate commercial screening libraries [2].

Why 4-Benzylpiperidine Cannot Be Replaced by 4-Methylpiperazine or Other Piperidine Head Groups in 1,3,5-Triazine-2,4-diamine Series: Procurement Rationale for CAS 714285-55-9


The 4-benzylpiperidine moiety at the triazine 6-position is not a generic solubilizing or linker group; it is a pharmacophoric determinant that governs lipophilicity, target engagement profile, and cellular permeability. Replacing 4-benzylpiperidine with 4-methylpiperazine—the most common head group in commercial triazine-2,4-diamine screening compounds—introduces a hydrogen-bond acceptor (tertiary amine) in place of a lipophilic benzyl group, altering both calculated logP and polar surface area . Critically, the 4-benzylpiperidine pharmacophore is independently validated as a sigma receptor (σ₁/σ₂) recognition element and a monoamine transporter ligand, with 4-benzylpiperidine itself demonstrating EC₅₀ values of 109 nM (dopamine), 41.4 nM (norepinephrine), and 5,246 nM (serotonin) for neurotransmitter release [1]. Triazine-2,4-diamines bearing the 4-methylpiperazine head group, in contrast, show negligible binding (IC₅₀ > 50 μM) in bacterial RNA polymerase assays [2]. A direct head-to-head comparison dataset for the target compound versus its 4-methylpiperazine analog is not available in the public domain as of the search date; therefore, the differentiation evidence below relies on class-level inference from structurally proximal series, explicitly tagged as such.

Quantitative Differentiation Evidence for 6-[(4-Benzylpiperidin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine (CAS 714285-55-9): Head-to-Head and Class-Level Comparisons


4-Benzylpiperidine vs. 4-Methylpiperazine Head Group: Lipophilicity-Driven Differentiation in Triazine-2,4-diamine Scaffolds

The target compound incorporates a 4-benzylpiperidine head group, which confers substantially higher calculated lipophilicity compared to the 4-methylpiperazine-bearing analog N²-(4-methylphenyl)-6-[(4-methylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine (MLS000084192). The target compound (C₂₃H₂₈N₆, MW 388.5) has an estimated AlogP of approximately 3.8–4.2, whereas the 4-methylpiperazine analog (C₁₆H₂₃N₇, MW 313.4) has a predicted AlogP of approximately 2.0–2.5 [1]. This ~1.5–2.0 log unit difference translates to a theoretical 30- to 100-fold higher octanol-water partition coefficient, directly impacting passive membrane permeability and blood-brain barrier penetration potential [2]. This property difference is class-level inference derived from the known AlogP contributions of the benzyl group (+1.5 to +1.8 log units) versus the N-methyl group (+0.2 to +0.5 log units) on the piperidine/piperazine ring [2].

Lipophilicity Permeability CNS drug design Structure-property relationship

Cellular Differentiation Activity: Patent-Anchored Evidence for Undifferentiated Cell Proliferation Arrest by CAS 714285-55-9

According to a patent disclosure, 6-[(4-benzylpiperidin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This functional readout provides evidence for use as an anticancer agent and for the treatment of skin diseases such as psoriasis. No quantitative IC₅₀ or EC₅₀ value is publicly disclosed in the abstracted patent record. In contrast, the 4-methylpiperazine analog (MLS000084192) showed no meaningful inhibitory activity (IC₅₀ > 50,000 nM) in a bacterial RNA polymerase assay [2], suggesting that the benzylpiperidine head group may confer distinct biological target engagement that differentiates the compound from screening library analogs. This evidence is tagged as supporting evidence because a direct head-to-head comparison in the same assay system is not available.

Cellular differentiation Anticancer Monocyte differentiation Psoriasis

Sigma Receptor Pharmacophore: 4-Benzylpiperidine Moiety as a Validated Sigma-1/Sigma-2 Recognition Element

The 4-benzylpiperidine substructure is a well-characterized sigma receptor (σ₁/σ₂) pharmacophore. In a study of aryl-alkyl(alkenyl)-4-benzylpiperidine derivatives evaluated as sigma receptor modulators with anticancer potential, compound RC-106 (bearing a 4-benzylpiperidine scaffold) exhibited a preclinical antitumor efficacy profile across a panel of cancer cell lines [1]. Separately, 4-benzylpiperidine itself acts as a monoamine releasing agent with EC₅₀ values of 109 nM (dopamine), 41.4 nM (norepinephrine), and 5,246 nM (serotonin), demonstrating a 20- to 48-fold selectivity for dopamine release over serotonin [2]. The 4-methylpiperazine analog (MLS000084192) lacks the benzyl substituent entirely and therefore cannot engage the hydrophobic pocket recognized by sigma receptor ligands. This is class-level inference: the benzylpiperidine pharmacophore is independently validated as a sigma receptor recognition element, but direct sigma receptor binding data (Kᵢ or IC₅₀) for the target triazine conjugate itself are not publicly available.

Sigma receptor Neuroprotection Anticancer Pharmacophore

Piperidine-Substituted Triazine NNRTI Class Benchmark: EC₅₀ = 7.0 nM and Selectivity Index = 3,240 Against Wild-Type HIV-1

A structurally related series of piperidine-substituted 1,3,5-triazine derivatives was evaluated as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) in MT-4 cells. The lead compound in that series demonstrated an EC₅₀ of 7.0 nM against wild-type HIV-1 with a selectivity index (SI = CC₅₀/EC₅₀) of 3,240, outperforming the clinical NNRTIs Nevirapine and Delavirdine, and the NRTIs Zidovudine and Dideoxycytidine [1]. The target compound (CAS 714285-55-9) differs from this series in bearing a benzyl substituent on the piperidine ring and a p-toluidino group at N², modifications that are expected to further modulate antiviral potency and resistance profile based on established SAR trends in diaryltriazine NNRTIs [2]. Direct anti-HIV data for the target compound itself are not publicly available; the series benchmark is provided as class-level context for the triazine-piperidine scaffold's antiviral potential.

HIV-1 NNRTI Antiviral Triazine scaffold

4-Benzylpiperidine vs. 4-Methylpiperazine in Kinase Inhibition: Differential Selectivity Patterns Across the Kinome

Triazine-2,4-diamine derivatives bearing different head groups display distinct kinase inhibition profiles. A patent (US 8,877,924) on benzyl-substituted triazine derivatives claims modulation of protein kinases including Src, Abl, and EGFR family members [1]. The benzyl group is explicitly highlighted as a pharmacophoric element for kinase hinge-region hydrophobic pocket occupancy. In screening data available through BindingDB, the 4-methylpiperazine analog (MLS000084192) showed no significant inhibition (IC₅₀ > 50 μM) against bacterial RNA polymerase, while structurally related benzyl-substituted triazines in the patent literature demonstrate kinase IC₅₀ values in the sub-micromolar to low micromolar range [2]. A quantitative kinome-wide selectivity comparison between the target compound and its 4-methylpiperazine analog is not publicly available; the differentiation claim rests on the presence of the benzyl hydrophobic group as a kinase hinge-binding element recognized in the patent literature.

Kinase inhibition Selectivity Triazine scaffold Kinome profiling

Recommended Research and Procurement Application Scenarios for 6-[(4-Benzylpiperidin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine (CAS 714285-55-9)


Cellular Differentiation and Anticancer Mechanism-of-Action Studies

The patent-disclosed activity of this compound in arresting undifferentiated cell proliferation and inducing monocyte lineage differentiation [1] positions it as a tool compound for studying differentiation-based anticancer mechanisms distinct from conventional cytotoxic or cytostatic agents. Academic groups investigating differentiation therapy for acute myeloid leukemia (AML) or psoriasis models may prioritize this compound over its 4-methylpiperazine analog, which lacks any reported differentiation activity. Procurement for phenotypic screening cascades targeting cell fate reprogramming pathways is supported by this functional annotation [1].

Sigma Receptor-Targeted Oncology and Neuroscience Probe Development

The 4-benzylpiperidine substructure is a validated sigma receptor pharmacophore with demonstrated anticancer efficacy in preclinical models [2]. Research groups investigating sigma-1 or sigma-2 receptor modulation in cancer (breast, lung, prostate, colon) or neurodegenerative disease (Alzheimer's, multiple sclerosis) should select this compound over 4-methylpiperazine-bearing triazine analogs because the benzyl group is essential for sigma receptor recognition [2]. The compound can serve as a starting scaffold for SAR exploration of sigma receptor-targeted triazine conjugates [2].

Kinase Inhibitor Screening Libraries Requiring Hydrophobic Hinge-Binding Motifs

The benzyl substituent on the piperidine ring provides a hydrophobic anchor compatible with kinase ATP-binding pocket hinge regions, as documented in the benzyl-substituted triazine patent literature (US 8,877,924) [3]. Medicinal chemistry teams building focused kinase inhibitor libraries should include this compound as a representative of the benzylpiperidine-triazine chemotype, which is structurally distinct from the more polar 4-methylpiperazine analogs that dominate commercial screening decks [3]. The compound is particularly relevant for Src family and Abl kinase inhibitor programs [3].

CNS-Penetrant Probe Design Leveraging Elevated Lipophilicity

With an estimated AlogP of 3.8–4.2, this compound resides in the CNS-favorable lipophilicity range (logP 3–5), in contrast to the 4-methylpiperazine analog (estimated AlogP 2.0–2.5) that falls below the CNS desirability threshold [4]. Neuroscience drug discovery programs targeting intracellular CNS receptors or enzymes that require passive blood-brain barrier penetration should evaluate this compound as a CNS-optimized triazine scaffold, particularly where the benzylpiperidine moiety may additionally engage monoamine transporters or sigma receptors as secondary pharmacology targets [4].

Quote Request

Request a Quote for 6-[(4-benzylpiperidin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.